Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both a formyl and a carboxylate group in the molecule allows for diverse chemical reactivity and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate typically involves the formation of the thieno[3,2-b]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.
Major Products:
Oxidation: Methyl 6-carboxylthieno[3,2-b]pyridine-3-carboxylate.
Reduction: Methyl 6-hydroxymethylthieno[3,2-b]pyridine-3-carboxylate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.
Industry: May be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors with a different substitution pattern on the pyridine ring.
Properties
CAS No. |
1253696-30-8 |
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Molecular Formula |
C10H7NO3S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)7-5-15-8-2-6(4-12)3-11-9(7)8/h2-5H,1H3 |
InChI Key |
MEECOXJIHRVUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC(=C2)C=O |
Origin of Product |
United States |
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